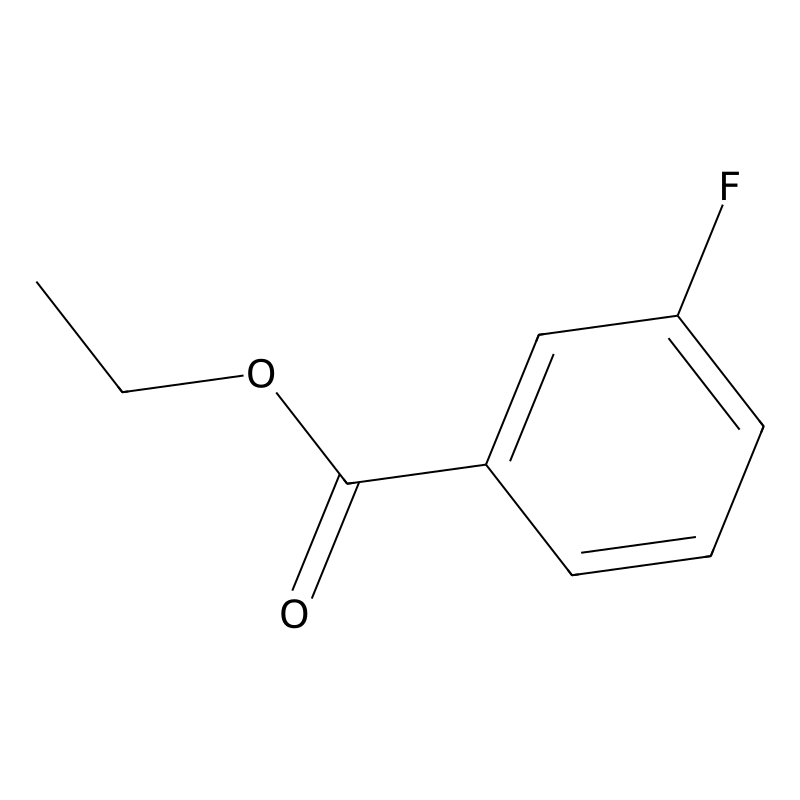

Ethyl 3-fluorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 3-fluorobenzoate (CAS: 451-02-5) is a fluorinated aromatic ester widely used as a synthetic intermediate in medicinal chemistry, agrochemicals, and materials science. Its primary function is to introduce the 3-fluorobenzoyl or 3-fluorophenyl moiety, a structural motif whose specific electronic and steric properties are leveraged to influence the biological activity and physical characteristics of target molecules. Unlike its ortho and para isomers, the meta-position of the fluorine atom provides a distinct electronic environment that is critical for directing downstream synthetic transformations and achieving specific pharmacophore geometries.

Substituting Ethyl 3-fluorobenzoate with its ortho (2-fluoro) or para (4-fluoro) isomers is frequently unviable in multi-step synthesis. The position of the fluorine atom fundamentally alters the molecule's electronic properties and steric profile, which dictates the regiochemical outcome of subsequent reactions. For instance, in directed ortho-metalation (DoM), a common C-H activation strategy, the 3-fluoro isomer yields a single, predictable 1,2,3-trisubstituted pattern, whereas the 2- and 4-fluoro isomers produce different substitution patterns. In drug development, this seemingly minor structural change can dramatically alter a molecule's binding affinity and selectivity for its biological target, making positional isomers non-interchangeable for achieving the desired therapeutic effect.

References

- [1] Al-Gharabli, S. I., et al. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. *Bioorganic & Medicinal Chemistry*, 11(23), 5273-5280 (2003).

- [3] Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. Directed lithiation of unprotected benzoic acids. *Journal of the Chemical Society, Perkin Transactions 1*, (11), 1265-1271 (1995).

- [5] Bennetau, B., et al. Directed lithiation of unprotected benzoic acids. *Journal of the Chemical Society, Perkin Transactions 1*, 1265-1271 (1995).

- [12] Bennetau, B., et al. "Directed orrho-lithiation of unprotected benzoic acids." *J. Chem. Soc., Perkin Trans. 1*, 1995, 1265-1271.

Superior Process Handling: Room-Temperature Liquid State Facilitates Dosing and Mixing

Ethyl 3-fluorobenzoate exists as a liquid at room temperature with a melting point of -34 °C. In contrast, the common substitute Ethyl 4-fluorobenzoate is a low-melting solid with a melting point of 25-27 °C. This physical state difference is a significant processability advantage, as it eliminates the need for heating and melting operations required for the solid para-isomer, simplifying reactor charging, liquid dosing, and ensuring homogeneity in solvent-free or high-concentration reaction mixtures.

| Evidence Dimension | Melting Point |

| Target Compound Data | -34 °C (Liquid at room temperature) |

| Comparator Or Baseline | Ethyl 4-fluorobenzoate: 25-27 °C (Solid at room temperature) |

| Quantified Difference | >59 °C lower melting point |

| Conditions | Standard atmospheric pressure. |

For industrial and automated laboratory workflows, procuring a liquid starting material avoids heating costs, reduces handling complexity, and minimizes operational risks associated with managing molten solids.

Precursor Suitability: Enables Access to Bioactive *meta*-Substituted Pharmacophores Not Achievable with *para*-Isomers

The substitution pattern on a pharmacophore is critical for target selectivity. In a study of Celecoxib analogues, replacing the standard *para*-sulfonamide group with a *meta*-sulfonylazide group resulted in a potent and selective COX-2 inhibitor. Conversely, the corresponding *para*-sulfonylazide analogue was found to be a selective COX-1 inhibitor. This demonstrates that the *meta* substitution pattern is essential for achieving the desired COX-2 selectivity in this scaffold. Ethyl 3-fluorobenzoate is a primary building block for introducing functional groups at the *meta*-position, making it the correct choice over Ethyl 4-fluorobenzoate for synthesizing this class of selective inhibitors.

| Evidence Dimension | Biological Target Selectivity |

| Target Compound Data | Precursor for *meta*-substituted analogs, leading to selective COX-2 inhibition. |

| Comparator Or Baseline | Ethyl 4-fluorobenzoate as precursor for *para*-substituted analogs, leading to selective COX-1 inhibition. |

| Quantified Difference | Qualitative switch in biological target selectivity (COX-2 vs. COX-1). |

| Conditions | In vitro cyclooxygenase inhibition assays for Celecoxib analogues. |

Procuring the wrong positional isomer (e.g., the 4-fluoro variant) would lead to a final compound with an inverted and therapeutically incorrect biological activity, making the 3-fluoro isomer non-negotiable for this synthetic goal.

Synthetic Utility: Predictable and Exclusive C-2 Lithiation for 1,2,3-Trisubstituted Ring Synthesis

Directed ortho-metalation (DoM) is a powerful method for regioselective C-H functionalization. For substrates with multiple directing groups, the outcome depends on their position. Research on substituted benzoic acids, which are electronically analogous to their ethyl esters, shows that a *meta*-fluoro substituent works in concert with the carboxylate to direct lithiation exclusively to the C-2 position, between the two groups. This provides a reliable route to 1,2,3-trisubstituted aromatic compounds. In contrast, Ethyl 4-fluorobenzoate would be lithiated at the C-3/C-5 positions, and Ethyl 2-fluorobenzoate would present a more complex regioselectivity challenge, making Ethyl 3-fluorobenzoate the specific choice for predictable C-2 functionalization.

| Evidence Dimension | Regioselectivity of Lithiation |

| Target Compound Data | Exclusive lithiation at the C-2 position. |

| Comparator Or Baseline | Ethyl 4-fluorobenzoate: Lithiation at C-3/C-5. Ethyl 2-fluorobenzoate: Different, more complex regioselectivity. |

| Quantified Difference | 100% C-2 selectivity for the meta-halo pattern vs. different regiochemical outcomes for ortho/para isomers. |

| Conditions | Directed ortho-metalation using an alkyllithium base (e.g., s-BuLi/TMEDA) in THF at low temperature. |

For chemists building complex, highly substituted molecules, this predictable regioselectivity saves synthetic steps and avoids costly isomer separation, justifying the selection of this specific isomer over others.

Process-Scale Synthesis Requiring Liquid Reagent Dosing

In scaled-up manufacturing or automated laboratory synthesis where reagents are added via pumps, the liquid state of Ethyl 3-fluorobenzoate at standard temperatures makes it the right choice over its solid para-isomer, Ethyl 4-fluorobenzoate, which would require heated lines and vessels.

Development of Selective *meta*-Substituted Pharmaceutical Agents

For projects targeting proteins where binding and selectivity are dictated by a *meta*-substituted aromatic moiety, such as in the development of specific COX-2 inhibitors, Ethyl 3-fluorobenzoate is the required precursor. Using the para-isomer would lead to a different, potentially undesirable, pharmacological profile.

Synthesis of Contiguously Substituted Aromatic Building Blocks

When the synthetic plan requires the specific construction of a 1,2,3-trisubstituted benzene ring, the predictable C-2 functionalization of Ethyl 3-fluorobenzoate via directed metalation offers a clean and high-yielding route that is not readily available using its ortho or para isomers.

References

- [1] Al-Gharabli, S. I., et al. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. *Bioorganic & Medicinal Chemistry*, 11(23), 5273-5280 (2003).

- [3] Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. Directed lithiation of unprotected benzoic acids. *Journal of the Chemical Society, Perkin Transactions 1*, (11), 1265-1271 (1995).

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant